![molecular formula C13H13NO3S B1372109 2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid CAS No. 1047308-85-9](/img/structure/B1372109.png)
2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
“2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H13NO3S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of “2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid” consists of a thiazole ring attached to a phenyl ring via a carboxylic acid group . The phenyl ring is further substituted with a propyl group through an ether linkage .Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid” is 263.31 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Quantum Chemical Calculations
2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid and similar compounds have been characterized using quantum chemical methods and vibrational spectral techniques, such as FT-IR and FT-Raman spectra. These techniques are crucial for understanding the molecular structure and reactivity properties of such compounds (Viji et al., 2020).
Antimicrobial and Antifungal Applications
Compounds related to 2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid have demonstrated antimicrobial and antifungal effects. These properties are significant for the development of new pharmaceutical agents targeting bacterial and fungal infections (Viji et al., 2020).
Molecular Docking Studies
Molecular docking studies are utilized to predict the interaction of thiazole compounds with various proteins. This is crucial in drug design and understanding how these compounds might interact with biological systems (Viji et al., 2020).
Anticancer Potential
Several derivatives of 2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their anticancer activity. This research is instrumental in the search for new therapeutic agents for treating various forms of cancer (Prabhu et al., 2015).
Corrosion Inhibition in Industrial Applications
Thiazole compounds have been studied for their potential as corrosion inhibitors in industrial settings. Their application can protect materials like mild steel from corrosive environments, which is vital for maintaining the integrity and longevity of industrial infrastructure (Chaitra et al., 2016).
Direcciones Futuras
The future directions for the study and application of “2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid” and its derivatives could include further exploration of their biological activities and potential uses in medical and pharmaceutical fields. Given the wide range of activities exhibited by thiazole derivatives, these compounds may have potential as therapeutic agents for various diseases .
Propiedades
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8(2)17-10-5-3-9(4-6-10)12-14-11(7-18-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQEFDWPCXNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



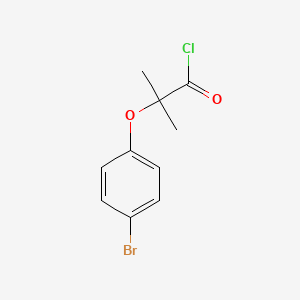
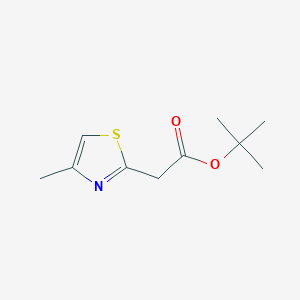
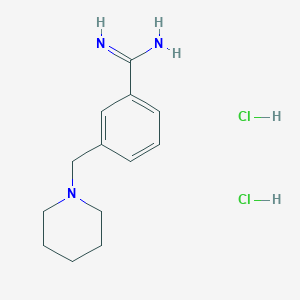
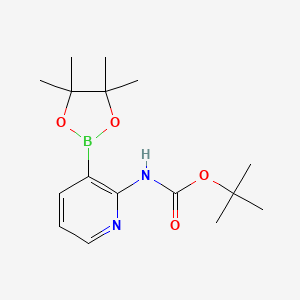
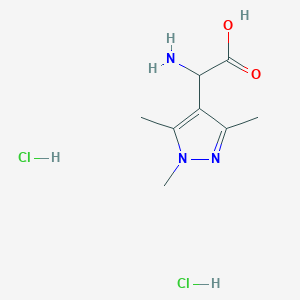
![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)
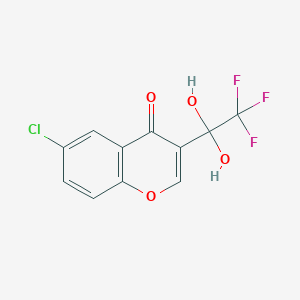
![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)
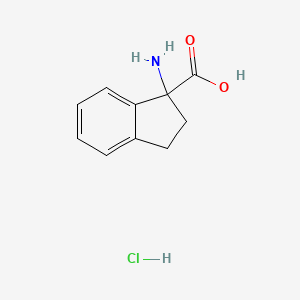
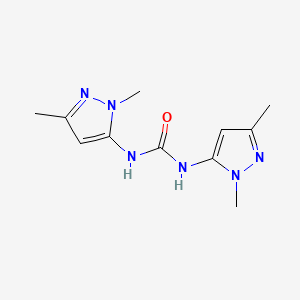
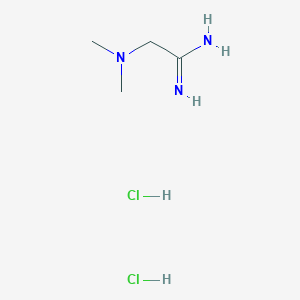
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)